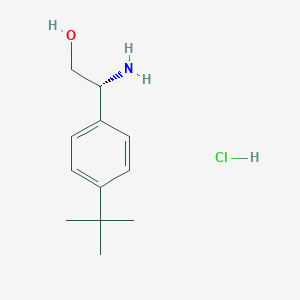

(R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride

説明

(R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride is a chiral amino ethanol derivative characterized by a bulky tert-butyl substituent at the para position of the phenyl ring.

特性

IUPAC Name |

(2R)-2-amino-2-(4-tert-butylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14;/h4-7,11,14H,8,13H2,1-3H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLMNRBNEGHVNB-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the key intermediate, ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol.

Reaction Conditions: The intermediate is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes:

Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate.

Purification: The intermediate is purified using techniques such as crystallization or chromatography.

Conversion to Hydrochloride: The purified intermediate is then converted to the hydrochloride salt using hydrochloric acid.

化学反応の分析

Types of Reactions

®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group in the target compound distinguishes it from analogs with electron-withdrawing substituents (e.g., Cl, CF₃) or smaller alkyl/ether groups. Key comparisons include:

Lipophilicity and Steric Effects: The tert-butyl group is highly lipophilic, increasing LogP compared to chloro- or fluoro-substituted analogs. For example, (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (MW: 276.08) has electron-withdrawing groups that reduce lipophilicity but enhance electronic interactions with targets . In contrast, (2R)-2-Amino-2-[4-(2-methylpentyloxy)phenyl]ethanol hydrochloride (MW: 363.2) contains a branched ether chain, balancing lipophilicity and steric bulk .

Solubility: Hydrochloride salts universally improve water solubility.

Stereochemical and Positional Isomerism

- Stereochemistry: The R-configuration is conserved in most analogs (e.g., ), underscoring its importance in biological activity. For example, (R)-2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 875467-74-6) is a positional isomer with the amino and hydroxyl groups on adjacent carbons, drastically altering its spatial orientation and reactivity .

- Substituent Position: Meta-substituted analogs like (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride () exhibit distinct electronic profiles compared to para-substituted derivatives, affecting binding affinities .

Data Table: Comparative Analysis of Structural Analogs

生物活性

(R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride, also known as (R)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride, is a chiral compound with significant biological activity. With a molecular formula of C₁₂H₁₉NO and a molecular weight of approximately 193.29 g/mol, this compound has garnered attention in pharmaceutical research due to its potential interactions with various biological targets.

The compound features a tert-butyl group attached to a phenyl ring, which influences its physical and chemical properties. It has a melting point range of 115-119 °C and is classified as an amino alcohol. Its unique structure allows for various interactions in biological systems, making it of interest in drug development and organic synthesis applications.

Biological Activity

Research indicates that (R)-2-amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride exhibits significant biological activity through its interaction with several biological targets. These interactions suggest potential applications in therapeutic interventions, particularly in drug development.

Interaction Profiles

The compound has been shown to interact with various receptors and enzymes, which may include:

- Adrenergic Receptors : Potential modulation of adrenergic signaling pathways.

- Serotonin Receptors : Possible influence on serotonergic neurotransmission.

- Enzymatic Targets : Inhibition or activation of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of (R)-2-amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride:

- Antidiabetic Potential : A study indicated that the compound could enhance insulin sensitivity in vitro, suggesting its potential use in managing type 2 diabetes.

- Neuroprotective Effects : Research demonstrated that the compound exhibited neuroprotective properties against oxidative stress-induced neuronal cell death, indicating its potential for treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary tests showed that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Melting Point | 115-119 °C |

| Biological Targets | Adrenergic receptors, serotonin receptors, various enzymes |

| Study Focus | Findings |

|---|---|

| Antidiabetic Potential | Enhanced insulin sensitivity |

| Neuroprotective Effects | Protection against oxidative stress |

| Antimicrobial Activity | Activity against Gram-positive and Gram-negative bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。